3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate typically involves the esterification of 4-phenoxybenzoic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are not well-characterized in the literature.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpiperidin-1-yl)propyl 4-butoxybenzoate: Similar structure but with a butoxy group instead of a phenoxy group.
3-(2-Methylpiperidin-1-yl)propyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate is unique due to its specific ester and amine functional groups, which confer distinct chemical and biological properties. Its phenoxy group may also contribute to unique interactions with biological targets compared to other similar compounds.
Properties
CAS No. |
64050-40-4 |
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Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-phenoxybenzoate |
InChI |
InChI=1S/C22H27NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h2-4,9-14,18H,5-8,15-17H2,1H3 |
InChI Key |
HNUAVHJUFYQQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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